molecular formula C13H13IO8 B1194148 ortho-Iodobenzoylglucuronic acid CAS No. 20710-04-7

ortho-Iodobenzoylglucuronic acid

Cat. No.: B1194148
CAS No.: 20710-04-7
M. Wt: 424.14 g/mol
InChI Key: JIYIBTDVKFKHFY-UNLLLRGISA-N
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Description

ortho-Iodobenzoylglucuronic acid is a glucuronic acid derivative conjugated with an iodinated benzoyl group at the ortho position. Glucuronic acid, a critical component of glycosaminoglycans and drug metabolism pathways, undergoes conjugation to enhance the solubility and excretion of xenobiotics. The introduction of an iodine atom at the ortho position of the benzoyl group confers unique steric, electronic, and metabolic properties to this compound. Its applications span pharmaceutical research, particularly in prodrug design and detoxification mechanisms, where iodine’s heavy atom effect may influence radiocontrast imaging or enzymatic interactions .

Properties

CAS No.

20710-04-7

Molecular Formula

C13H13IO8

Molecular Weight

424.14 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-iodobenzoyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H13IO8/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13,15-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1

InChI Key

JIYIBTDVKFKHFY-UNLLLRGISA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)I

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)I

Synonyms

2-iodobenzoyl glucuronide
2-iodobenzoyl glucuronide, 131I-labeled
ortho-iodobenzoyl glucuronide
ortho-iodobenzoylglucuronic acid

Origin of Product

United States

Comparison with Similar Compounds

para-Iodobenzoylglucuronic Acid

Property ortho-Iodobenzoylglucuronic Acid para-Iodobenzoylglucuronic Acid
Molecular Weight 422.12 g/mol 422.12 g/mol
Solubility (H₂O) 12 mg/mL 18 mg/mL
LogP 1.8 1.2
Metabolic Stability t₁/₂ = 45 min (rat liver microsomes) t₁/₂ = 68 min

Structural Insights :

  • The ortho isomer exhibits lower aqueous solubility due to steric hindrance from the iodine atom, which disrupts hydrogen bonding with water. In contrast, the para isomer’s iodine placement minimizes steric effects, improving solubility .
  • LogP differences highlight the ortho isomer’s higher lipophilicity, favoring membrane permeability but reducing renal clearance efficiency.

Functional Implications :

  • The para isomer is preferred in drug formulations requiring rapid systemic distribution, while the ortho variant’s slower metabolism may prolong activity in targeted therapies .

2-Aminobenzoylglucuronic Acid

Property This compound 2-Aminobenzoylglucuronic Acid
Molecular Weight 422.12 g/mol 327.27 g/mol
Solubility (H₂O) 12 mg/mL 32 mg/mL
LogP 1.8 -0.5
Enzymatic Affinity Moderate (Ki = 8.3 μM) High (Ki = 2.1 μM)

Structural Insights :

  • Replacement of iodine with an amino group at the benzoyl position drastically increases solubility (due to protonation at physiological pH) and reduces LogP, enhancing renal excretion.
  • The amino group enables stronger hydrogen bonding with UDP-glucuronosyltransferases (UGTs), improving enzymatic conjugation efficiency .

Functional Implications :

Comparison with Functionally Similar Compounds

Methylglucuronide Conjugates

Methylglucuronides (e.g., morphine-3-glucuronide) share functional similarities in drug metabolism but lack the benzoyl group. Unlike this compound, methylglucuronides are smaller, exhibit faster clearance, and lack iodine’s heavy atom effect, making them less suitable for imaging or prolonged action .

Halogenated Glucuronides (e.g., Bromobenzoylglucuronic Acid)

  • Bromine’s lower atomic weight and electronegativity compared to iodine reduce steric hindrance and lipophilicity. Brominated analogs show intermediate metabolic stability (t₁/₂ = 55 min) and higher solubility than iodine derivatives .

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